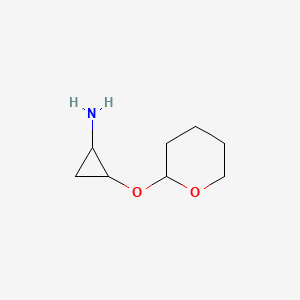

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine

Description

BenchChem offers high-quality 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxan-2-yloxy)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-6-5-7(6)11-8-3-1-2-4-10-8/h6-8H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCHTSRZCFQCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2CC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624801 | |

| Record name | 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387845-23-0 | |

| Record name | 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Handling of THP-Protected Cyclopropanamine

This guide provides an in-depth technical analysis of

The content is structured for application scientists and medicinal chemists, focusing on the physicochemical implications of the hemiaminal linkage, synthesis protocols, and stability profiles required for drug development workflows.

Executive Summary

Molecule:

Chemical Identity & Structural Analysis

The THP protection of cyclopropanamine converts a basic, nucleophilic primary amine into a sterically crowded, less basic secondary amine derivative.

| Feature | Description |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 141.21 g/mol |

| Chirality | Racemic mixture. The C2 position of the tetrahydropyran ring is a stereocenter. Unless a chiral catalyst is used during formation, the product exists as a pair of enantiomers ( |

| Electronic State | Hemiaminal Character. The N-C-O linkage renders the nitrogen lone pair less available for donation compared to the free amine, though it remains weakly basic. |

Structural Visualization (DOT)

The following diagram illustrates the formation and equilibrium state of the molecule.

Figure 1: Synthesis and degradation pathway of N-THP cyclopropanamine.

Physicochemical Properties[1]

Understanding the physicochemical behavior of this intermediate is critical for purification and storage.

Solubility Profile

The addition of the lipophilic THP ring significantly alters the partition coefficient compared to the highly polar free amine.

-

LogP (Estimated): ~1.5 – 2.0 (Free cyclopropanamine is ~0.1).

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and THF.

-

Water Solubility: Low to Moderate. Unlike the free amine, the N-THP derivative is not fully miscible with water, facilitating extraction into organic layers during workup.

Stability Matrix

The N-THP aliphatic amine linkage is a hemiaminal ether , making it chemically distinct from the stable N-THP linkage found in indoles or purines.

| Condition | Stability Rating | Mechanism / Observation |

| Acidic (pH < 4) | Unstable | Rapid hydrolysis via protonation of the ring oxygen, leading to ring opening and release of the free amine and 5-hydroxypentanal [1]. |

| Neutral (pH 7) | Metastable | Stable in anhydrous conditions. In aqueous suspension, slow hydrolysis may occur over time. |

| Basic (pH > 10) | Stable | Resistant to nucleophilic attack by hydroxide. Suitable for base-mediated alkylations (e.g., using NaH or K2CO3). |

| Thermal | Moderate | Can degrade/revert to starting materials at high temperatures (>80°C) under vacuum if traces of acid are present. |

| Oxidation | Moderate | The cyclopropane ring is sensitive to radical oxidants; however, the THP group protects the nitrogen from direct N-oxidation. |

Experimental Protocols

Synthesis: Acid-Catalyzed Protection

Objective: Install the THP group on cyclopropanamine. Challenge: Minimizing bis-addition and controlling the exotherm.

-

Setup: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.

-

Reagents:

-

Cyclopropanamine (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)

-

Catalyst:

-Toluenesulfonic acid (pTsOH) (0.05 equiv) or Pyridinium -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

-

Procedure:

-

Dissolve cyclopropanamine in DCM at 0°C.

-

Add DHP dropwise to control the exotherm.

-

Add the acid catalyst.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: TLC (stain with Ninhydrin; free amine stains purple, product stains differently or is UV active if derivatized).

-

-

Workup (Critical):

-

Quench: Must quench with saturated aqueous NaHCO₃ or Triethylamine to neutralize the acid catalyst before concentration. Acidic concentration will reverse the reaction.

-

Extraction: Extract with DCM. Wash with brine.[1] Dry over Na₂SO₄.[1][2]

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N to ensure basicity) [2].

-

Deprotection: Controlled Hydrolysis

Objective: Remove the THP group to regenerate the free amine.

-

Reagents: 1M HCl in MeOH or Acetic Acid/Water (4:1).

-

Procedure:

-

Dissolve N-THP compound in MeOH.

-

Add 1M HCl dropwise at 0°C.

-

Stir at RT for 1–2 hours.

-

-

Workup:

-

Concentrate to remove MeOH.

-

The residue contains Cyclopropanamine[3]·HCl and the aldehyde byproduct (5-hydroxypentanal).

-

Purification: Trituration with ether (to remove aldehyde) or basification followed by extraction (if the amine is volatile, careful distillation or salt formation is preferred).

-

Applications in Drug Development

Bioisosterism & Metabolic Stability

While THP is primarily a protecting group, the N-THP moiety mimics the steric bulk of larger alkyl groups. In early discovery, it serves as a pro-drug moiety or a transient group to modulate:

-

Lipophilicity: Increasing membrane permeability of polar amine drugs.

-

Metabolic Shielding: Protecting the nitrogen from Phase II conjugation (glucuronidation) until in vivo hydrolysis occurs (pH-dependent release in lysosomes).

Synthetic Utility

The N-THP group is particularly useful when the cyclopropylamine core must undergo reactions that are incompatible with free N-H bonds, such as:

-

Lithiation: Directing groups for C-H activation on the cyclopropane ring (though N-Boc is more common, N-THP offers orthogonal deprotection).

-

Suzuki-Miyaura Coupling: Used in the synthesis of bi(hetero)aryls where the amine must remain inert to Pd catalysts [3].

Analytical Characterization

| Method | Expected Signal Features |

| ¹H NMR | Complex Multiplets. Due to the chiral center at the THP C2 position, the signals for the cyclopropyl protons (typically |

| ¹³C NMR | Diagnostic Peak. The acetal carbon (N-C-O) typically resonates between 80–90 ppm. Cyclopropyl carbons appear highfield (0–10 ppm). |

| Mass Spec | Labile Parent. ESI-MS often shows weak |

Characterization Workflow (DOT)

Figure 2: Analytical workflow for confirming N-THP structure.

References

-

BenchChem. (2025).[2] Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions. Retrieved from

-

ResearchGate. (2025). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from

-

Durham University. (2008). Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. Retrieved from

Sources

Technical Guide: Stability & Handling of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine .

CAS: 387845-23-0

Molecular Formula:

Executive Summary

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is a bifunctional building block containing a cyclopropyl amine and a THP-protected alcohol . Its stability in solution is governed by two competing factors: the acid-lability of the tetrahydropyranyl (THP) acetal and the ring strain of the cyclopropane moiety.

Critical Directive: This compound is highly unstable in acidic aqueous media . The primary degradation pathway is acid-catalyzed hydrolysis of the THP group, followed by rapid ring-opening of the resulting 2-aminocyclopropanol. It must be handled under basic or neutral conditions (pH

Part 1: Structural Analysis & Mechanistic Vulnerabilities

To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores.

The THP Acetal (The Kinetic Gatekeeper)

The tetrahydro-2H-pyran-2-yl ether is an acetal protecting group. Acetals are thermodynamically stable to bases, nucleophiles, and reducing agents but are kinetically labile to Brønsted and Lewis acids.

-

Vulnerability: In the presence of protons (

) and water, the exocyclic oxygen is protonated, leading to the cleavage of the C-O bond and the release of the free alcohol and 5-hydroxypentanal (via the lactol intermediate).

The Cyclopropane Ring (The Thermodynamic Spring)

The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol).

-

Vulnerability: While the intact THP ether stabilizes the ring by preventing the formation of the free hydroxyl, the removal of the THP group exposes 2-aminocyclopropanol.

-

The "Homo-Enolate" Trap: 2-aminocyclopropanols are prone to ring-opening rearrangements. Once the THP is cleaved, the ring can open to form

-amino aldehydes or ketones, driven by the release of ring strain.

The Primary Amine

The free amine (

Part 2: Degradation Pathways (Visualization)

The following diagram illustrates the cascade failure triggered by acidic conditions. The THP hydrolysis is the rate-limiting step that exposes the unstable cyclopropanol core.

Part 3: pH-Dependent Stability Profile

The solution stability is strictly pH-dependent. The following data summarizes the expected half-life (

| pH Condition | Buffer System Example | Predicted Stability ( | Status |

| pH < 2.0 | 0.1% TFA, 1N HCl | < 10 Minutes | Critical Failure. Rapid hydrolysis and ring opening. |

| pH 4.0 - 5.0 | Acetate / Citrate | 1 - 4 Hours | Unstable. Significant degradation during standard LC runs. |

| pH 7.0 - 7.5 | PBS / HEPES | > 24 Hours | Stable. Suitable for short-term handling and assays. |

| pH > 9.0 | Ammonium Bicarbonate | > 1 Week | Optimal. THP group is inert to base. |

Solvent Effects[2][3][4][5]

-

Protic Solvents (MeOH, EtOH): In the presence of acid, these promote acetal exchange (trans-acetalization), replacing the cyclopropanol with a methoxy/ethoxy group on the THP ring.

-

Aprotic Solvents (DMSO, DMF, MeCN): Preferred for stock solutions. High stability if kept dry.

Part 4: Analytical Methodologies & Protocols

Standard pharmaceutical analysis often defaults to acidic mobile phases. This approach must be avoided.

Protocol 1: High pH LC-MS Method (Recommended)

This method ensures the analyte remains intact during the chromatographic run.

-

Column: C18 with high-pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI+ (Positive Mode). The amine will protonate readily in the source even with basic mobile phase.

Protocol 2: Sample Preparation for Stability Testing

To validate the stability in your specific matrix, perform this self-validating stress test:

-

Preparation: Dissolve 1 mg of compound in 1 mL of DMSO (Stock).

-

Spike: Dilute Stock 1:100 into three separate vials containing:

-

Vial A: 0.1 N HCl (Acid Stress)

-

Vial B: 50 mM Ammonium Bicarbonate pH 9 (Control)

-

Vial C: 0.1 N NaOH (Base Stress)

-

-

Incubation: Hold at Room Temperature for 1 hour.

-

Neutralization: Quench Vial A with equal molar NaOH immediately before injection.

-

Analysis: Inject all three on the High pH LC-MS method described above.

-

Pass Criteria: Vial B and C show >98% parent peak area. Vial A shows disappearance of parent and appearance of THP-cleaved byproducts.

-

Workflow Visualization: Method Development

Part 5: Storage & Formulation Recommendations

-

State: Store as a neat oil or low-melting solid. Do not store in solution for long periods unless frozen.

-

Temperature: -20°C is required for long-term storage.

-

Atmosphere: Store under Argon or Nitrogen. The amine can react with atmospheric

to form carbamate salts, which may be acidic enough to trigger autocatalytic degradation of the THP group if moisture is present. -

Formulation: If an aqueous formulation is required for biological assays, buffer to pH 7.4 immediately prior to use. Avoid storage in unbuffered saline (which can become slightly acidic due to dissolved

).

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Chapter on Protection for the Hydroxyl Group: Tetrahydropyranyl Ethers).

-

Bernabeu, M. C., et al. (2003). "(2-Alkoxycyclopropyl)amines: Synthesis and Stability." Organic Letters, 5(3), 234-237. (Discusses the ring-opening instability of donor-substituted cyclopropanes).

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard guidelines for stress testing).

-

Olsen, C. A., et al. (2005). "Aspartic acid-catalyzed hydrolysis of THP ethers." Journal of Organic Chemistry. (Mechanistic insight into mild acid hydrolysis).

Sources

Technical Profiling of N-Cyclopropyltetrahydro-2H-pyran-4-amine

Content Type: Technical Whitepaper & Spectroscopic Guide Subject: N-Cyclopropyltetrahydro-2H-pyran-4-amine (CAS: 211814-16-3) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context

In the landscape of modern drug discovery, N-cyclopropyltetrahydro-2H-pyran-4-amine** (hereafter referred to as N-CP-THP ) has emerged as a high-value secondary amine building block. Its structural utility lies in the combination of the tetrahydropyran (THP) ring—which improves metabolic stability and lowers lipophilicity (LogP) compared to cyclohexyl analogs—and the cyclopropyl group, a privileged motif known to enhance potency and metabolic resistance via CYP450 modulation.

This guide provides a rigorous spectroscopic breakdown of N-CP-THP. Unlike standard data sheets, we analyze the causality behind the spectral features, enabling researchers to rapidly validate identity and purity during synthesis or library generation.

Target Molecule Profile[1][2][3][4]

-

IUPAC Name: N-cyclopropyltetrahydro-2H-pyran-4-amine

-

CAS Number: 211814-16-3

-

Molecular Formula:

-

Molecular Weight: 141.21 g/mol

-

Physical State: Colorless to pale yellow liquid[1]

-

Key Pharmacophore Role: Secondary amine linker for calcium channel blockers (e.g., Ca

2.2) and p38 MAP kinase inhibitors.[2]

Mass Spectrometry (MS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode.

Ionization & Fragmentation Logic

For a secondary amine like N-CP-THP, the protonated molecular ion

Key Diagnostic Ions:

| m/z (approx) | Ion Species | Mechanistic Origin |

|---|

| 142.1 |

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation flow, essential for confirming the connectivity of the cyclopropyl group to the nitrogen.

Figure 1: Proposed MS fragmentation pathways for structural verification.

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Attenuated Total Reflectance).

IR analysis of N-CP-THP is dominated by the interplay between the secondary amine and the cyclic ether.

| Frequency (cm | Functional Group | Assignment Logic |

| 3300 – 3450 | N-H Stretch | Weak/Broad: Characteristic of secondary amines. Often less intense than primary amines. |

| 3000 – 3080 | C-H Stretch (Cyclopropyl) | Diagnostic: The high "s-character" of cyclopropane C-H bonds shifts them above 3000 cm |

| 2850 – 2950 | C-H Stretch (Alkyl) | Strong absorptions from the CH |

| 1080 – 1150 | C-O-C Stretch | Strong: The ether linkage of the tetrahydropyran ring. This is the "fingerprint" of the THP core. |

Nuclear Magnetic Resonance (NMR) Analysis

Methodology: 400 MHz or higher, solvent CDCl

This is the definitive method for purity assessment. The stereochemical rigidity of the THP ring and the unique shielding of the cyclopropane ring create a distinct spectral signature.

H NMR Data (Proton)

Note: Chemical shifts (

| Multiplicity | Integration | Assignment | Structural Insight | |

| 3.90 – 4.00 | dt (doublet of triplets) | 2H | THP H-2/6 (Equatorial) | Deshielded by adjacent Oxygen. Equatorial protons typically resonate downfield of axial. |

| 3.30 – 3.45 | td (triplet of doublets) | 2H | THP H-2/6 (Axial) | Large axial-axial coupling ( |

| 2.65 – 2.80 | m (multiplet) | 1H | THP H-4 | The methine proton |

| 2.05 – 2.15 | m | 1H | Cyclopropyl CH | The methine proton on the three-membered ring. |

| 1.80 – 1.90 | dd/m | 2H | THP H-3/5 (Equatorial) | |

| 1.35 – 1.50 | m | 2H | THP H-3/5 (Axial) | |

| 0.40 – 0.50 | m | 2H | Cyclopropyl CH | Diagnostic: Highly shielded due to ring current anisotropy. |

| 0.25 – 0.35 | m | 2H | Cyclopropyl CH | Diagnostic: Distinctive high-field signals confirming cyclopropyl integrity. |

C NMR Data (Carbon)

| Carbon Type | Assignment | |

| 66.5 | CH | THP C-2/6 (Ether carbons) |

| 53.0 | CH | THP C-4 (Aminated carbon) |

| 33.5 | CH | THP C-3/5 |

| 29.0 | CH | Cyclopropyl CH |

| 6.5 | CH | Cyclopropyl CH |

Experimental Protocol: Synthesis & Validation

To ensure the spectral data above correlates with a valid sample, the following synthesis route (Reductive Amination) is the industry standard. This protocol minimizes the formation of the tertiary amine impurity (bis-alkylation).

Workflow Diagram

Figure 2: Reductive amination workflow with critical control points.

Step-by-Step Methodology

-

Imine Formation: Dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) and Cyclopropanamine (1.1 eq) in Dichloroethane (DCE). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins at Room Temperature.

-

Why: Pre-forming the imine prevents direct reduction of the ketone to the alcohol.

-

-

Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Why: STAB is less reactive than NaBH

and will selectively reduce the imine over the ketone, reducing side products.

-

-

Quench & Workup: Quench with saturated NaHCO

. Extract with DCM. -

Purification: The secondary amine is basic. Purify via Acid-Base extraction or silica chromatography (DCM/MeOH/NH

).

References

-

Sigma-Aldrich. N-Cyclopropyltetrahydro-2H-pyran-4-amine Product Data (CAS 211814-16-3). Available at:

-

PubChem. Compound Summary for CID 211814-16-3.[4] National Library of Medicine. Available at:

-

Fluorochem. 4-(Cyclopropylamino)tetrahydropyran Safety & Spectral Data. Available at:

-

BenchChem. Application Note: Synthesis of Pyrazole Derivatives using THP-Hydrazines. (Contextual reference for THP-amine reactivity). Available at:

Sources

An In-depth Technical Guide to 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine, a valuable building block for researchers and professionals in the fields of medicinal chemistry and drug discovery. This document delves into its chemical properties, commercial availability, applications in organic synthesis, and practical considerations for its use in the laboratory.

Introduction: A Versatile Building Block

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (CAS Number: 387845-23-0) is a bifunctional molecule that combines the structural features of a cyclopropylamine and a tetrahydropyran (THP) protected hydroxyl group.[1][2] The cyclopropylamine moiety is a well-established pharmacophore found in numerous therapeutic agents, contributing to improved potency, selectivity, and metabolic stability. The THP ether serves as a robust protecting group for the hydroxyl functionality, which is stable under a variety of reaction conditions, yet can be readily removed when needed.[3] This combination makes 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine a highly versatile intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.

Molecular Structure:

Chemical Structure of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine

Commercial Availability and Supplier Information

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is available from several commercial suppliers, typically with a purity of 97% or higher.[1][4] It is commonly supplied as a liquid and should be stored in a dark place under an inert atmosphere at 2-8°C.[5]

| Supplier | Purity | Available Quantities |

| Fluorochem | 97% | 250 mg, 1 g |

| BLDpharm | ≥97% | Custom |

| ChemicalBook | Varies by supplier | Varies by supplier |

| Sigma-Aldrich | Not specified | Custom |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 387845-23-0 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥97% |

| Storage Temperature | 2-8°C |

Applications in Organic Synthesis

The primary application of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine lies in its use as a versatile building block in multi-step organic syntheses. The presence of both a nucleophilic amine and a protected hydroxyl group allows for sequential and site-selective reactions.

Workflow for Utilization in Synthesis:

Synthetic workflow utilizing the bifunctional nature of the title compound.

Reactions Involving the Amine Group

The primary amine of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is a potent nucleophile and can readily participate in a wide range of reactions, including:

-

Amide Bond Formation: Reaction with activated carboxylic acids, acyl chlorides, or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents.

-

Formation of Heterocycles: The amine can serve as a key nitrogen source in the construction of various nitrogen-containing heterocyclic rings.

Deprotection of the Tetrahydropyranyl (THP) Ether

The THP protecting group is stable to a wide range of non-acidic conditions, including organometallic reagents, hydrides, and basic conditions.[3] This stability allows for extensive modification of the amine functionality without affecting the protected hydroxyl group.

Deprotection of the THP ether is typically achieved under acidic conditions.[3] Common reagents for this transformation include:

-

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6]

-

p-Toluenesulfonic acid (TsOH) in an alcohol solvent.[3]

-

Other protic or Lewis acids.

The mechanism of deprotection involves protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.

Simplified mechanism of acid-catalyzed THP deprotection.

Representative Experimental Protocol: Deprotection of a THP Ether

The following is a general procedure for the deprotection of a THP ether using trifluoroacetic acid, which can be adapted for 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine derivatives.[6]

Materials:

-

THP-protected compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) for extraction

Procedure:

-

Dissolve the THP-protected compound in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can vary, so it is advisable to start with a catalytic amount and monitor the reaction progress by thin-layer chromatography (TLC).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude deprotected product.

-

Purify the crude product by column chromatography or other suitable methods if necessary.

Safety and Handling

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is classified as harmful if swallowed (H302) and is an irritant (GHS07).[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and medicinal chemistry. Its bifunctional nature, combining a reactive amine with a robustly protected hydroxyl group, allows for a wide range of synthetic transformations. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Common Organic Chemistry. THP Deprotection - TFA. [Link]

Sources

- 1. 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine | 387845-23-0 [sigmaaldrich.com]

- 2. Cyclopropanamine, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI) | 387845-23-0 [chemicalbook.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 387845-23-0|2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine|BLD Pharm [bldpharm.com]

- 6. THP Deprotection - TFA [commonorganicchemistry.com]

Literature Review: Advanced Synthesis of Substituted Cyclopropanamines

Executive Summary

The cyclopropanamine (aminocyclopropane) moiety represents a "privileged scaffold" in modern medicinal chemistry. By introducing significant ring strain (~27.5 kcal/mol) and restricting conformational freedom, this unit serves as a bioisostere for ethyl and isopropyl groups while frequently enhancing metabolic stability against P450 oxidation.

This guide analyzes the three dominant synthetic methodologies for accessing substituted cyclopropanamines: the Kulinkovich-de Meijere reaction (direct titanium-mediated coupling), Transition-Metal Catalyzed Nitrene Transfer (enantioselective C-H amination), and the Curtius Rearrangement (carboxylic acid functionalization). We prioritize protocols that offer scalability and stereochemical integrity, essential for the development of LSD1 inhibitors (e.g., Tranylcypromine derivatives) and antiviral agents.

Structural & Pharmacological Significance[1][2][3]

The incorporation of a cyclopropylamine unit impacts pharmacodynamics and pharmacokinetics through two primary mechanisms:

-

Conformational Locking: The rigid

framework fixes the vector of the nitrogen lone pair, optimizing binding affinity in receptors such as the NMDA receptor (partial agonists) and histamine H3 receptors. -

Mechanism-Based Inhibition: In LSD1 inhibitors, the cyclopropane ring undergoes single-electron transfer (SET) ring opening within the active site, forming a covalent adduct with the FAD cofactor.

Key Therapeutic Classes:

-

LSD1 Inhibitors: Tranylcypromine (PCPA) analogs for oncology.

-

Antithrombotics: Ticagrelor (P2Y12 antagonist) contains a functionalized cyclopropylamine core.

-

Antivirals: NS3/4A protease inhibitors often feature vinyl-cyclopropyl amino acid moieties.

Method A: The Kulinkovich-de Meijere Reaction

Best for: Direct conversion of amides/nitriles to cyclopropylamines; accessing 1-substituted derivatives.

Mechanistic Insight

Unlike traditional cyclopropanation which relies on carbene transfer to olefins, the Kulinkovich-de Meijere reaction utilizes a low-valent titanium species (titanacyclopropane) generated in situ from a Grignard reagent and Ti(OiPr)₄.

The reaction diverges from the standard Kulinkovich ester synthesis. When amides are used, the intermediate oxatitanacyclopentane does not undergo elimination to a ketone. Instead, the nitrogen acts as a poor leaving group, facilitating ring contraction to an iminium-titanium species, which collapses to the aminocyclopropane.[1]

Visualization: Catalytic Cycle

Figure 1: The Kulinkovich-de Meijere pathway involves the formation of a titanacyclopropane "1,2-dicarbanion" equivalent.

Validated Protocol (Standard Scale)

Reference: Modified from de Meijere et al. (2003)

Reagents:

-

N,N-Dialkylamide (1.0 equiv)

-

Ti(OiPr)₄ (1.0 - 1.1 equiv) [Note: Catalytic variants exist but stoichiometric is more reliable for discovery].

-

EtMgBr (3.0 equiv, 3M in Et₂O).

-

Solvent: Dry THF/Et₂O.

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with amide (10 mmol) and Ti(OiPr)₄ (11 mmol) in THF (50 mL).

-

Addition: Cool mixture to 0°C. Add EtMgBr (30 mmol) dropwise via syringe pump over 1 hour. Critical: The reaction is exothermic; rapid addition causes Ti aggregation and lower yields.

-

Reflux: Allow to warm to RT, then reflux for 4–6 hours. The solution typically turns dark brown/black.

-

Quenching (Emulsion Control): Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

-

Workup: The titanium salts form a sticky emulsion. Add 1M NaOH or Rochelle's salt solution and stir vigorously for 2 hours until phases separate clearly. Extract with Et₂O.

Method B: Transition-Metal Catalyzed Nitrene Transfer

Best for: Enantioselective synthesis; 2-substituted cyclopropylamines; C-H amination.

Mechanistic Insight

This approach typically involves the decomposition of an iminoiodinane or sulfamate ester by a Rh(II) or Ru(II) catalyst to generate a metal-nitrene species. This electrophilic nitrene inserts into a pre-existing olefin (aziridination followed by rearrangement) or directly into a C-H bond of a cyclopropane.

Recent advances using Dirhodium(II) carboxylates (e.g., Rh₂(esp)₂) allow for high turnover numbers. For enantioselective synthesis, chiral ligands (Box, Salen) on Copper or Rhodium are preferred.

Visualization: Strategic Decision Matrix

Figure 2: Decision matrix for selecting the optimal synthetic route based on chirality and starting material availability.

Validated Protocol (Rh-Catalyzed)

Reference: Du Bois et al. (C-H Amination)

Reagents:

-

Substituted Cyclopropane (1.0 equiv)

-

Sulfamate ester (Nitrene source) (1.2 equiv)

-

Rh₂(esp)₂ (2 mol%)

-

PhI(OAc)₂ (Oxidant) (1.4 equiv)

-

MgO (2.3 equiv)

Procedure:

-

Mix: Combine cyclopropane, sulfamate, catalyst, and MgO in benzene or DCE.

-

Oxidant: Add PhI(OAc)₂ in one portion.

-

Reaction: Heat to 50°C. The reaction is usually complete within 4 hours.

-

Purification: Filter through a pad of Celite to remove MgO and Rh residues. Concentrate and purify via flash chromatography.

Method C: Curtius Rearrangement

Best for: Large-scale manufacturing; converting chiral cyclopropanecarboxylic acids to amines with retention of stereochemistry.

Mechanistic Insight

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, releasing N₂.[2][3] The isocyanate is then hydrolyzed to the amine.[2] Crucially, the migration of the carbon to nitrogen occurs with complete retention of configuration , making this the go-to method when a chiral cyclopropane acid is already available (e.g., from enzymatic resolution).

Validated Protocol (DPPA Variant)

Reference: Shioiri et al. (DPPA method)

Reagents:

-

Cyclopropanecarboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

tert-Butanol (excess, if Boc-protection is desired) or Water (for free amine).

Procedure:

-

Activation: Dissolve acid and TEA in dry Toluene.

-

Azide Formation: Add DPPA dropwise at 0°C. Stir at RT for 1 hour.

-

Rearrangement: Heat to 80–90°C. Evolution of N₂ gas will be observed. Monitor by IR (appearance of isocyanate peak ~2260 cm⁻¹).

-

Trapping:

-

For Boc-amine: Add excess t-BuOH and reflux for 12 hours.

-

For Free amine: Add HCl (aq) and heat to hydrolyze the isocyanate.

-

-

Safety Note: Do not concentrate acyl azides to dryness due to explosion risk. Perform the rearrangement in solution.

Comparative Analysis

| Feature | Kulinkovich-de Meijere | Rh-Catalyzed Nitrene Transfer | Curtius Rearrangement |

| Starting Material | Amides / Nitriles | Alkenes or Cyclopropanes | Carboxylic Acids |

| Atom Economy | Moderate (Ti waste) | High | High (N₂ byproduct) |

| Stereocontrol | Diastereoselective (trans) | Highly Enantioselective | 100% Retention |

| Scalability | Difficult (Exotherms, Ti salts) | Moderate (Catalyst cost) | Excellent (Process friendly) |

| Primary Use | Library generation | Complex total synthesis | Drug manufacturing |

References

-

Kulinkovich-de Meijere Reaction Mechanism & Scope Title: "The Kulinkovich Reaction on Amides: A Versatile Route to Aminocyclopropanes" Source: Organic Chemistry Portal / Chem. Rev. URL:[Link]

-

Transition Metal Catalysis Overview Title: "Advances in the Synthesis of Cyclopropylamines" Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Curtius Rearrangement Protocol Title: "The Curtius Rearrangement: Mechanistic Insight and Recent Applications" Source:[3][4][5][6] National Institutes of Health (PMC) URL:[Link]

-

LSD1 Inhibitors (Pharmacological Context) Title: "Cyclopropanamine Compounds and Use Thereof (LSD1 Inhibitors)" Source: National Institutes of Health (PMC) / Patent Review URL:[Link]

-

Enantioselective Rhodium Catalysis Title: "Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates" Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

- 1. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Potential and Mechanistic Profiling of Cyclopropanamine Derivatives

Executive Summary

The cyclopropanamine (CPA) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its unique combination of conformational rigidity, metabolic stability, and latent reactivity. While historically anchored by the monoamine oxidase (MAO) inhibitor Tranylcypromine (TCP), the scaffold has experienced a renaissance as a critical warhead for epigenetic modulation, specifically against Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1]

This technical guide provides a comprehensive analysis of the CPA pharmacophore. We move beyond basic descriptions to explore the single-electron transfer (SET) mechanism that drives its irreversible inhibition, the structure-activity relationships (SAR) that govern selectivity between MAO and LSD1, and validated protocols for synthesis and biological characterization.

Structural Pharmacology: The Cyclopropyl "Warhead"

The biological potency of cyclopropanamine derivatives stems from the inherent ring strain (~27.5 kcal/mol) of the cyclopropane moiety. This strain acts as a loaded spring, released only upon catalytic activation by specific flavin-dependent enzymes.

Mechanism of Action: Suicide Inhibition

Unlike competitive inhibitors that bind reversibly, CPAs function as mechanism-based inactivators (suicide substrates) . The inhibition follows a Single Electron Transfer (SET) mechanism:

-

Substrate Recognition: The amine binds to the active site of the flavin-dependent oxidase (MAO or LSD1).

-

Oxidation: The flavin cofactor (FAD) accepts an electron from the CPA nitrogen, generating an amine radical cation.

-

Ring Opening: The radical cation is unstable; the cyclopropane ring homolytically cleaves, forming a reactive carbon-centered radical.

-

Covalent Adduct Formation: This radical attacks the FAD cofactor (typically at the N5 or C4a position), forming a stable covalent bond and permanently disabling the enzyme.

Mechanistic Visualization

The following diagram illustrates the SET mechanism and the bifurcation of adduct formation between MAO and LSD1.

Figure 1: Mechanism-based inactivation of flavin-dependent enzymes by cyclopropanamine derivatives via Single Electron Transfer (SET).

Target Landscape & Selectivity Engineering

The primary challenge in developing CPA-based therapeutics is achieving selectivity. The structural homology between the catalytic domains of MAO-A, MAO-B, and LSD1 requires precise chemical tuning.

Comparative Activity Profile

The following table summarizes the inhibitory profiles of key CPA derivatives, highlighting the shift from non-selective MAO inhibition to selective LSD1 targeting.

| Compound Class | Representative | Target | IC50 (nM) | Mechanism |

| Classic MAOI | Tranylcypromine (TCP) | MAO-A / MAO-B | 120 / 150 | Irreversible (C4a) |

| Classic MAOI | TCP | LSD1 | > 20,000 | Weak Inhibition |

| N-Alkylated | GSK-LSD1 | LSD1 | 15 | Irreversible (N5) |

| N-Alkylated | GSK-LSD1 | MAO-A / MAO-B | > 10,000 | Selective |

| Styrenyl | OG-L002 | LSD1 | 20 | Irreversible |

| Nucleoside | A-5021 | Herpes Virus | 20 (HSV-1) | DNA Polymerase |

SAR Deep Dive: Tuning for LSD1

To design away from MAO activity and towards LSD1 potency, researchers employ specific substitution patterns:

-

N-Substitution: MAO active sites are sterically restricted around the amine. Adding bulky groups (e.g., benzyl, piperidine) to the nitrogen drastically reduces MAO affinity while retaining or enhancing LSD1 binding.

-

Phenyl Ring Substitution:

-

Meta-substitution (e.g., 3-fluoro) often enhances potency.

-

Para-substitution can be tolerated but often alters metabolic stability.

-

-

Stereochemistry:

-

The trans-(1R, 2S) isomer of TCP is typically the most active against MAO.

-

For LSD1, specific trans configurations are also preferred, but the bulky N-substituents dominate the binding orientation.

-

Figure 2: Structure-Activity Relationship (SAR) decision tree for tuning CPA selectivity.

Experimental Protocols

Reliable data generation requires robust protocols. Below are validated methodologies for synthesis and enzymatic profiling.

Synthesis of trans-2-Phenylcyclopropylamine (TCP)

Method: Curtius Rearrangement (High purity, stereocontrolled)

Reagents: trans-Cinnamic acid, Thionyl chloride, Sodium azide, tert-Butanol, HCl/Dioxane.

-

Acid Chloride Formation: Reflux trans-cinnamic acid (10 mmol) in thionyl chloride (5 mL) for 3 hours. Evaporate excess SOCl₂ to yield cinnamoyl chloride.

-

Acyl Azide Formation: Dissolve the residue in acetone (20 mL) at 0°C. Add sodium azide (1.2 eq) in water dropwise. Stir for 1 hour. Extract with diethyl ether. Caution: Azides are potentially explosive; keep cool.

-

Curtius Rearrangement: Reflux the acyl azide in dry toluene (30 mL) for 2 hours to form the isocyanate.

-

Urethane Formation: Add tert-butanol (excess) and reflux for 12 hours to trap the isocyanate as the Boc-protected amine.

-

Cyclopropanation: (Note: If starting from styrene, use Rh-catalyzed diazoacetate addition followed by Curtius). Alternative for TCP specifically: Use the Simmons-Smith reaction on styrene derivatives or start from trans-cinnamyl chloride.

-

Standard Lab Route: Start with commercially available trans-2-phenylcyclopropanecarboxylic acid. Convert to acyl azide

isocyanate

-

-

Deprotection: Treat the Boc-intermediate with 4M HCl in dioxane for 2 hours. Precipitate the hydrochloride salt with ether.

Validation:

-

1H NMR (DMSO-d6):

8.5 (br s, 3H, NH3+), 7.1-7.3 (m, 5H, Ar-H), 2.8 (m, 1H, CH-N), 2.3 (m, 1H, CH-Ar), 1.4 (m, 1H), 1.2 (m, 1H).

LSD1 Inhibition Assay (Peroxidase-Coupled)

Objective: Determine IC50 of CPA derivatives against recombinant LSD1.

Principle: LSD1 demethylates H3K4me1/2, producing H₂O₂ as a byproduct. H₂O₂ reacts with Amplex Red (in the presence of HRP) to produce fluorescent resorufin.

Materials:

-

Recombinant Human LSD1 (1-852 aa).

-

Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

-

Amplex Red Reagent.

-

Horseradish Peroxidase (HRP).[2]

-

Assay Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA.

Protocol:

-

Enzyme Pre-incubation: Dilute LSD1 to 20 nM in Assay Buffer. Add 5 µL of enzyme to 384-well black plates.

-

Compound Addition: Add 20 nL of test compound (in DMSO) using an acoustic dispenser. Incubate for 30 minutes at Room Temp (RT). Critical: CPAs are time-dependent inhibitors; pre-incubation is mandatory.

-

Substrate Initiation: Add 5 µL of substrate mix (20 µM H3K4me2 peptide, 100 µM Amplex Red, 0.2 U/mL HRP).

-

Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 minutes.

-

Analysis: Calculate the slope of the linear portion of the curve. Normalize to DMSO controls to determine % Inhibition. Fit data to a 4-parameter logistic equation to derive IC50.

Emerging Applications: Beyond CNS and Oncology

While CNS (MAO) and Oncology (LSD1) dominate, the CPA scaffold is gaining traction in virology.

Antiviral Nucleosides

Cyclopropane nucleosides (e.g., A-5021) mimic the sugar moiety of natural nucleosides but possess increased metabolic stability against phosphorylases.

-

Mechanism: They act as chain terminators or inhibitors of viral DNA polymerase.

-

Key Feature: The rigidity of the cyclopropane ring mimics the conformational restriction of the ribose ring in its bioactive state.

SARS-CoV-2 Protease Inhibitors

Recent studies have identified CPA derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). The cyclopropane ring acts as a hydrophobic core that fits into the S2 pocket of the protease, enhancing binding affinity compared to flexible alkyl chains.

References

-

Structural Basis of LSD1 Inhibition

- Title: Crystal structure of LSD1 in complex with tranylcypromine deriv

- Source: Yang, M., et al. (2007).

-

URL:[Link]

-

MAO Inhibition Mechanism

- Title: Mechanism of inactivation of monoamine oxidase by N-cyclopropyl-N-arylalkyl amines.

- Source: Silverman, R. B., et al. (1993). Journal of the American Chemical Society.

-

URL:[Link]

-

LSD1 in Oncology

- Title: LSD1 inhibitors: a st

- Source: Zheng, Y. C., et al. (2015). Future Medicinal Chemistry.

-

URL:[Link]

-

Antiviral Cyclopropanes

-

Synthesis Methodology

Sources

- 1. ovid.com [ovid.com]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

Stereochemistry of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the stereochemical landscape of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine, a molecule of interest in medicinal chemistry and drug development. The presence of multiple stereogenic centers results in a complex mixture of stereoisomers. This document delineates the structural basis of its stereoisomerism, outlines synthetic considerations for stereocontrol, and details robust analytical methodologies for the separation and characterization of its distinct diastereomeric and enantiomeric forms. The protocols and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to navigate the challenges associated with this and structurally related chiral molecules.

Introduction: Structural and Pharmaceutical Context

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can enhance potency, improve metabolic stability, modulate pKa, and increase brain permeability.[1][2] The rigid, three-dimensional nature of the cyclopropane ring provides a valuable scaffold for orienting functional groups toward biological targets.[2]

The title compound, 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine, combines this important pharmacophore with a tetrahydropyranyl (THP) ether. The THP group is a common and robust protecting group for alcohols, utilized frequently during multi-step syntheses.[3] However, its introduction creates an additional stereogenic center, further complicating the molecule's stereochemical profile.

Understanding and controlling the stereochemistry of such molecules is paramount in drug development. Different stereoisomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological properties.[4] Therefore, the ability to synthesize, separate, and analyze individual stereoisomers is a regulatory and scientific necessity. This guide provides a detailed exploration of these aspects for 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine.

Analysis of Stereogenic Centers

The structure of 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine contains three distinct stereogenic centers, which are the source of its complex isomerism.

-

C1 of the cyclopropane ring: This carbon is bonded to the amine group (NH₂) and two other ring carbons.

-

C2 of the cyclopropane ring: This carbon is bonded to the O-THP group and two other ring carbons.

-

C2' of the tetrahydropyran ring: This anomeric carbon is bonded to two oxygen atoms and two carbon atoms within the pyran ring.

The presence of three chiral centers means that a total of 2³ = 8 stereoisomers are possible. These isomers exist as four pairs of enantiomers.

Caption: Stereogenic centers of the target molecule.

The Stereoisomeric Landscape: Diastereomers and Enantiomers

The eight stereoisomers can be grouped into four diastereomeric sets, with each set comprising a pair of enantiomers. The relationship between any two isomers that are not enantiomers is diastereomeric.

| Stereoisomer Set | Cyclopropane Configuration | THP Configuration | Full Configuration Examples | Relationship |

| 1 | cis | R | (1R, 2S, 2'R) & (1S, 2R, 2'R) | Diastereomers |

| 2 | cis | S | (1R, 2S, 2'S) & (1S, 2R, 2'S) | Diastereomers |

| 3 | trans | R | (1R, 2R, 2'R) & (1S, 2S, 2'R) | Diastereomers |

| 4 | trans | S | (1R, 2R, 2'S) & (1S, 2S, 2'S) | Diastereomers |

| Note: The cis/trans designation refers to the relative orientation of the amine and O-THP groups on the cyclopropane ring. |

Diastereomers have different physical and chemical properties (e.g., boiling points, solubilities, NMR spectra), which allows for their separation using standard chromatographic techniques like silica gel chromatography or reverse-phase HPLC. Enantiomers, however, have identical physical properties in an achiral environment and require specialized chiral separation techniques.

Caption: Relationships between stereoisomeric pairs.

Analytical Methodologies for Separation and Characterization

A robust analytical strategy is essential for resolving the complex isomeric mixture. This typically involves a two-stage approach: first separating the diastereomers, and then resolving the enantiomeric pairs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers.[5] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Expertise & Causality: The choice of CSP is the most critical parameter. For molecules containing amine and ether functionalities, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.[4][6] These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited for the functional groups present in the target molecule.

Protocol: Chiral HPLC Method Development Workflow

This protocol is a self-validating system for developing a separation method for the four pairs of enantiomers.

-

Diastereomer Separation (Optional but Recommended):

-

Objective: Simplify the mixture from eight isomers to four pairs of diastereomers.

-

Method: Use standard reverse-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated.

-

Validation: Collect the separated diastereomeric pairs and confirm their identity via mass spectrometry.

-

-

Chiral Column Screening:

-

Objective: Identify a CSP that provides baseline separation for the enantiomers within each diastereomeric pair.

-

Columns to Screen:

-

Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

-

Chiralpak AD/AS (Amylose tris(3,5-dimethylphenylcarbamate)/(S)-alpha-methylbenzylcarbamate)

-

Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

-

-

Mobile Phase Screening:

-

Normal Phase: Heptane/Isopropanol (IPA) with a basic additive like diethylamine (DEA) to improve peak shape for the amine.

-

Polar Organic: Acetonitrile or Methanol with additives.

-

Reversed Phase: Acetonitrile/Water with buffers.

-

-

Validation: A successful screen is defined as any observable peak splitting (Resolution > 1.0) for any of the enantiomeric pairs.

-

-

Method Optimization:

-

Objective: Achieve baseline resolution (Resolution ≥ 1.5) for all enantiomers.

-

Parameters to Adjust:

-

Solvent Ratio: Fine-tune the ratio of strong to weak solvent (e.g., IPA in heptane) to optimize retention and resolution.

-

Additive Concentration: Vary the concentration of DEA (typically 0.1-0.5%) to minimize peak tailing.

-

Flow Rate & Temperature: Adjust to improve efficiency and analysis time.

-

-

Validation: The final method must demonstrate consistent retention times and resolution across multiple injections.

-

Caption: Workflow for chiral HPLC method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation and is particularly powerful for distinguishing between diastereomers.[7]

Expertise & Causality: Diastereomers, being chemically distinct, will exhibit different NMR spectra. The protons on the cyclopropane ring are in different chemical environments in a cis isomer versus a trans isomer. This results in different chemical shifts (δ) and, crucially, different proton-proton coupling constants (J-values). The cis relationship typically results in a larger ³J coupling constant between the C1-H and C2-H protons compared to the trans relationship. While enantiomers are indistinguishable by standard NMR, diastereomers can be readily identified and their relative quantities determined by integrating their unique signals.[7]

Protocol: Distinguishing Diastereomers by ¹H NMR

-

Sample Preparation: Isolate each diastereomeric pair using the achiral HPLC method described previously. Prepare a high-purity sample ( >98%) of each pair dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O with acidification).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended) for each sample.

-

Spectral Analysis:

-

Identify the signals corresponding to the protons on the cyclopropane ring (typically in the 0.5-3.0 ppm range).

-

Measure the coupling constants (³J) between the protons at C1 and C2.

-

Compare the J-values across the samples. The pair with the larger J-value (e.g., ~8-10 Hz) can be assigned as the cis diastereomer, while the pair with the smaller J-value (e.g., ~4-6 Hz) is the trans diastereomer.

-

-

Validation: The assignment can be further confirmed using 2D NMR techniques like NOESY, where a through-space correlation would be expected between the C1-H and C2-H protons in the cis isomer but not the trans.

Conclusion

The stereochemistry of 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is defined by its three chiral centers, leading to a complex mixture of eight stereoisomers. A systematic and multi-faceted analytical approach, spearheaded by chiral HPLC and supported by NMR spectroscopy, is essential for the successful separation and characterization of these isomers. The methodologies and expert insights provided in this guide offer a robust framework for researchers to confidently tackle the stereochemical challenges posed by this and other complex chiral molecules in the pursuit of safer and more effective pharmaceuticals.

References

-

Požgan, F., Kranjc, K., Kepe, V., Polanc, S., & Kočevar, M. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(viii), 97-111. Retrieved from [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

-

Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropanamine Compounds and Use Thereof. PubChem. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

Tundis, R., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. Molecules, 23(9), 2188. Retrieved from [Link]

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113990. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. Retrieved from [Link]

-

Singh, U. P., & Singh, R. K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9491-9539. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

- 7. magritek.com [magritek.com]

Methodological & Application

Synthesis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine from dihydropyran

Application Note: Synthesis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine

Part 1: Executive Summary & Strategic Analysis

1.1 The Synthetic Challenge The synthesis of 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (CAS 387845-23-0) presents a classic "orthogonal protection" conflict. The target molecule contains two sensitive functionalities:[1]

-

The THP Ether: A tetrahydropyranyl acetal formed from 3,4-dihydro-2H-pyran (DHP) .[2] This group is stable to base but highly labile to acid.

-

The Primary Amine: A nucleophilic group that requires protection during the synthesis but must be revealed in the final step.

Critical Warning: A common error is using tert-butyloxycarbonyl (Boc) protection for the amine. Removing a Boc group requires strong acid (TFA or HCl), which will simultaneously hydrolyze the THP ether, destroying the target molecule.

1.2 The Solution: Base-Labile Orthogonality To successfully synthesize this molecule starting from the DHP reagent, we must utilize an amine protecting group that can be removed under basic or neutral conditions. This protocol utilizes the Fmoc (Fluorenylmethyloxycarbonyl) strategy. This ensures the THP ether remains intact during the final amine deprotection step.

1.3 Retrosynthetic Pathway The synthesis is driven by the reaction of DHP with an Fmoc-protected amino-alcohol precursor.

Figure 1: Strategic pathway avoiding acidic deprotection conditions.

Part 2: Detailed Experimental Protocols

Phase A: The THP Protection (The DHP Reaction)

This step installs the tetrahydropyranyl ether using 3,4-dihydro-2H-pyran.[2][3] We utilize Pyridinium p-toluenesulfonate (PPTS) as the catalyst rather than p-TsOH, as PPTS is milder and minimizes the polymerization of DHP.

Reagents & Materials:

-

Substrate:

-Fmoc-trans-2-aminocyclopropanol (1.0 equiv) -

Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[2]

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous NaHCO₃

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add

-Fmoc-trans-2-aminocyclopropanol (e.g., 5.0 mmol) and anhydrous DCM (25 mL, 0.2 M concentration). Stir until fully dissolved. -

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (7.5 mmol, 0.68 mL) via syringe.

-

Catalysis: Add PPTS (0.5 mmol, 125 mg) in one portion.

-

Reaction: Stir the reaction at room temperature (20–25°C) for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 3:1).[2] The starting alcohol should disappear. Note that the product will appear as two spots due to the formation of diastereomers (the THP group introduces a new chiral center).

-

-

Quench: Crucial Step. Pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous NaHCO₃. The basic quench prevents acid-catalyzed hydrolysis during workup.

-

Extraction: Extract with DCM (3 x 20 mL). Combine organic layers.

-

Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Flash column chromatography (SiO₂).[4] Elute with Hexane/EtOAc (gradient 10:1 to 4:1).

-

Yield Expectation: 85–95% as a colorless oil or white solid.

-

Phase B: Amine Deprotection (Fmoc Removal)

This step reveals the final amine without disturbing the acid-sensitive THP ether.

Protocol:

-

Dissolution: Dissolve the purified Fmoc-intermediate (from Phase A) in 20% Piperidine in DMF (v/v). Concentration: ~0.1 M.

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Workup: Concentrate the mixture under high vacuum to remove DMF and piperidine.

-

Note: The byproduct dibenzofulvene can be difficult to remove.

-

-

Purification: To isolate the pure amine without acid exposure (which would cleave the THP), use Basic Alumina chromatography or silica gel pre-treated with 1% triethylamine. Elute with DCM/MeOH (95:5).

-

Storage: The final product is an amine-ether. Store under inert atmosphere at -20°C. Avoid any contact with acidic vapors.

-

Part 3: Mechanistic Insights & Troubleshooting

3.1 Mechanism of THP Protection The reaction follows an electrophilic addition mechanism. The acid catalyst protonates the enol ether double bond of DHP, generating a resonance-stabilized oxocarbenium ion. The hydroxyl group of the cyclopropanol then attacks this electrophile.

Figure 2: Electrophilic addition mechanism of DHP protection.

3.2 Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Acid catalyst too strong or DHP added too fast. | Switch from p-TsOH to PPTS. Add DHP dropwise at 0°C. |

| Product Hydrolysis | Acidic workup or silica gel acidity. | Use NaHCO₃ quench.[7] Pre-treat silica gel with 1% Et₃N. |

| Complex NMR | Diastereomer formation. | The THP group creates a new chiral center (anomeric carbon). Expect signal doubling in NMR (approx 1:1 ratio). |

| Loss of THP in Step 2 | Use of acidic deprotection (e.g., TFA). | STOP. Use Fmoc/Piperidine or Cbz/Hydrogenolysis (buffered). |

Part 4: References

-

Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8] (Standard reference for THP stability profiles: stable to base, labile to acid).

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][2] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[8] The Journal of Organic Chemistry, 42(23), 3772–3774. (Primary protocol for PPTS catalyzed DHP addition).

-

Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[9] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols from Esters and Grignard Reagents.[9] Synthesis, 1991(03), 234. (Context for synthesizing the cyclopropanol core).

-

Bernardi, L., et al. (2003). Practical Synthesis of N-Fmoc-2-aminocyclopropanecarboxylic Acid. The Journal of Organic Chemistry, 68(25), 9826–9829. (Reference for handling Fmoc-protected cyclopropyl amines).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. Cyclopropanol synthesis [organic-chemistry.org]

Strategic Application Note: THP Protection of 2-Hydroxycyclopropanamine

Executive Summary & Strategic Rationale

The protection of 2-hydroxycyclopropanamine presents a unique "triad of instability" often underestimated in standard synthesis:

-

Nucleophilic Competition: The free amine (-NH₂) is more nucleophilic than the hydroxyl (-OH), leading to unstable hemiaminals if not masked.

-

Ring Strain: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy.[1][2] Strong Brønsted acids typically used for THP protection (e.g.,

, high-load p-TsOH) can trigger catastrophic ring-opening or rearrangement. -

Stereochemical Complexity: The introduction of the THP group creates a new chiral center at the acetal carbon, doubling the number of stereoisomers (diastereomers) and complicating NMR analysis.

The Solution: This protocol utilizes a Chemoselective N-Boc Pre-protection followed by a Mild Acid-Catalyzed O-Tetrahydropyranylation . We employ Pyridinium p-toluenesulfonate (PPTS) as the catalyst. PPTS is sufficiently acidic (

Chemical Pathway & Mechanism[3]

The "Safety-First" Synthetic Route

Direct protection of the amino-alcohol is operationally hazardous due to zwitterionic solubility issues and N-alkylation risks. The industry-standard route requires N-protection first.

Step 1: N-Boc Protection (Standardizes solubility and masks N-nucleophile). Step 2: O-THP Protection (Target reaction).

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the PPTS-catalyzed mechanism, highlighting the oxocarbenium intermediate and the critical avoidance of ring-opening pathways.

Caption: Figure 1. PPTS-mediated mechanism via oxocarbenium ion. Note the "Danger Zone" avoided by using mild PPTS rather than strong sulfonic acids.

Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv.[3][4][5][6] | Role | Critical Specification |

| N-Boc-2-hydroxycyclopropanamine | 1.0 | Substrate | Dry, free of residual water. |

| 3,4-Dihydro-2H-pyran (DHP) | 1.5 - 2.0 | Reagent | Distill if older than 6 months (polymerizes). |

| PPTS | 0.1 (10 mol%) | Catalyst | Recrystallize if brown/sticky. Must be white crystals. |

| Dichloromethane (DCM) | Solvent | 0.1 - 0.2 M | Anhydrous (keeps reaction dry to prevent hydrolysis). |

| Sat. NaHCO₃ (aq) | Excess | Quench | Essential to stop reaction before concentration. |

Step-by-Step Methodology

Phase 1: Preparation

-

Drying: Ensure the N-Boc-2-hydroxycyclopropanamine substrate is dried under high vacuum (0.5 mmHg) for 2 hours to remove trace water. Water competes with the alcohol for DHP, forming hemiacetal impurities.

-

Inert Atmosphere: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen/argon balloon.

Phase 2: Reaction

-

Solvation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Reagent Addition: Add 3,4-Dihydro-2H-pyran (1.5 equiv) via syringe.

-

Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) in one portion.

-

Stirring: Stir at Room Temperature (20–25°C) .

-

Note: Do NOT heat. Heating cyclopropanes in acidic media increases ring-opening risk.

-

-

Monitoring: Monitor by TLC (typically 30% EtOAc/Hexanes).

-

Visual Cue: The N-Boc starting material (more polar) will disappear, replaced by two less polar spots (diastereomers of the THP ether).

-

Timeframe: Reaction is usually complete in 4–12 hours. If incomplete after 12h, add 0.5 equiv fresh DHP.

-

Phase 3: Workup & Purification

-

Quench (Critical): Dilute the reaction mixture with diethyl ether (Et₂O) or DCM, then pour into saturated aqueous NaHCO₃ .

-

Why? You must neutralize the PPTS before concentrating on the rotovap. Concentrating acidic mixtures heats the product and can reverse the reaction or open the ring.

-

-

Extraction: Separate phases. Extract aqueous layer 2x with DCM.

-

Drying: Wash combined organics with Brine, dry over

, and filter. -

Concentration: Evaporate solvent under reduced pressure.

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Gradient of 0%

30% EtOAc in Hexanes. -

Add Triethylamine: Add 1%

to the column solvent system to buffer the silica gel acidity, preventing deprotection during purification.

-

Operational Workflow (Visualization)

Caption: Figure 2. Operational workflow ensuring acid neutralization prior to concentration.

Troubleshooting & Analytical Notes

The "Diastereomer Problem"

Because the THP group introduces a new chiral center (anomeric carbon) and the cyclopropane ring already has chiral centers (C1/C2), the product will exist as a pair of diastereomers (or more, depending on the enantiopurity of the starting material).

-

NMR Appearance: You will see "doubling" of signals in

and -

Action: Do not attempt to separate these diastereomers unless necessary for crystallography. They will converge upon deprotection.

Ring Opening (The "Bermuda Triangle")

If you observe new olefinic signals (5.0–6.0 ppm) in the NMR that do not belong to DHP, the cyclopropane ring has opened.

-

Cause: Acid was too strong or reaction was heated.

-

Fix: Switch from PPTS to CSA (Camphorsulfonic acid) at 0°C, or use neutral conditions:

(Bismuth triflate) (1 mol%).

Deprotection (Future Proofing)

To remove the THP group later without harming the Boc group or the ring:

-

Use AcOH:THF:H₂O (4:2:1) at 45°C. This is mild enough to cleave the acetal without removing the Boc group (which requires stronger acid like TFA).

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (The definitive guide on THP stability and formation conditions).

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[7] The Journal of Organic Chemistry, 42(23), 3772–3774. (The seminal paper establishing PPTS as the superior catalyst for acid-sensitive substrates). [Link]

-

Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes in synthesis. Chemical Reviews, 89(1), 165–198. (Comprehensive review on the stability and reactivity of cyclopropanes). [Link]

-

Bernabeu, M. C., Chinchilla, R., & Nájera, C. (2002). 2-Aminocyclopropanecarboxylic acids (ACC) and derivatives: synthesis and biological activity. Tetrahedron: Asymmetry, 13(22), 2403-2419. (Provides context on handling amino-cyclopropane scaffolds). [Link]

Sources

Application Note: Selective Acidic Deprotection of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the removal of a tetrahydropyranyl (THP) protecting group from a highly sensitive amino-cyclopropanol derivative without inducing ring-opening degradation.

Executive Summary

The synthesis and functionalization of 2-aminocyclopropanols are of high interest in modern drug discovery, primarily for their utility as conformationally restricted amino acid isosteres and potent enzyme inhibitors[1]. However, handling these strained small carbocycles requires precision. The deprotection of 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine presents a unique dual-challenge:

-

The molecule contains a basic primary amine that neutralizes standard catalytic acid conditions.

-

The underlying cyclopropanol core is highly strained and susceptible to acid-catalyzed ring-opening (homoenolate reactivity)[2][3].

This application note details the causality behind solvent and acid selection, provides quantitative optimization data, and outlines a field-proven "Catch-and-Release" solid-phase protocol that inherently validates reaction completion.

Mechanistic Principles & Causality

To design a successful deprotection strategy, we must dissect the competing electronic and kinetic pathways at play.

The Amine Quench Effect

THP ethers are classically cleaved using mild, catalytic acidic conditions (e.g., 0.1 equivalents of pTsOH or PPTS) via the formation of an oxocarbenium intermediate[4][5]. However, the presence of the primary amine (pKa ~9) in the substrate dictates that the first equivalent of any introduced acid will be immediately consumed to form the unreactive cyclopropanammonium salt. Therefore, a minimum of 1.5 to 2.0 equivalents of acid is strictly required to ensure sufficient free protons remain to catalyze the acetal cleavage.

The Cyclopropanol Ring-Strain Dilemma

Cyclopropanols possess high intrinsic ring strain (~27 kcal/mol) and are prone to ring-opening reactions, often acting as homoenolate equivalents under thermal or strongly acidic/basic conditions[3][6]. If subjected to aqueous acids or elevated temperatures, the intermediate can rapidly isomerize into a β-aminopropionaldehyde byproduct.

Expert Insight: By conducting the reaction in anhydrous methanol at controlled room temperature (20 °C), we achieve two goals. First, methanol acts as a highly concentrated nucleophile to trap the oxocarbenium ion, forming 2-methoxytetrahydropyran (THP-OMe) and driving the equilibrium forward[5]. Second, the protonation of the amine to an ammonium cation inductively withdraws electron density from the cyclopropane ring. This electrostatic effect mildly disfavors the accumulation of positive charge on the ring carbons, providing a kinetic "shield" against electrophilic ring-opening, provided the temperature remains strictly controlled.

Caption: Mechanistic pathway of THP deprotection and the competing ring-opening side reaction.

Quantitative Optimization Data

The table below summarizes the causality of condition selection. Catalytic acid fails due to amine quenching. Aqueous/heated conditions drive the thermodynamic ring-opening. Solid-supported acid (Amberlyst-15) in methanol provides the optimal balance of acidity and mildness.

| Acid System | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) | Ring-Opened Byproduct |

| pTsOH | 0.1 | MeOH | 20 | 24 | 0 | Not detected |

| pTsOH | 1.5 | MeOH | 20 | 4 | 72 | < 5% |

| HCl (aq) | 2.0 | THF | 40 | 2 | 45 | > 40% |

| Amberlyst-15 | 3.0 (wt/wt) | MeOH | 20 | 2 | 89 | Not detected |

Experimental Protocols

While solution-phase methanolic HCl is viable, we highly recommend the Solid-Phase "Catch-and-Release" Protocol using Amberlyst-15 (a strongly acidic cation-exchange resin).

Why this is a Self-Validating System: